molecular formula C35H36ClNO4S B021442 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid CAS No. 909849-96-3

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

货号: B021442
CAS 编号: 909849-96-3
分子量: 602.2 g/mol
InChI 键: QFTNWCBEAVHLQA-XNTDXEJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Montelukast and Its Sulfoxide Derivative

Montelukast, a selective leukotriene receptor antagonist, was first approved for clinical use by the US FDA in 1998 under Merck's brand name Singulair. The drug rapidly gained prominence in asthma therapy regimens and for treating seasonal allergic rhinitis due to its effectiveness in inhibiting the cysteinyl leukotriene CysLT1 receptor. As pharmaceutical analysis techniques advanced, researchers identified various metabolites and degradation products of montelukast, with montelukast sulfoxide emerging as a significant compound of interest.

Montelukast sulfoxide was initially documented as both a metabolite in human plasma and bile and as a degradation product formed during the manufacturing and storage of montelukast formulations. The compound gained regulatory importance when it was classified as a specified impurity (Impurity C) in the European Pharmacopoeia, necessitating its monitoring in pharmaceutical formulations of montelukast. This classification prompted extensive research into its formation, characterization, and potential biological effects.

In stress testing studies of montelukast, the sulfoxide impurity consistently appeared as a main degradation product, particularly under thermal stress conditions. Researchers observed that certain excipients used in pharmaceutical formulations, such as microcrystalline cellulose, could induce peroxide oxidation of montelukast, especially in the presence of sweeteners like aspartame, leading to higher amounts of the sulfoxide impurity.

Structural Significance in Medicinal Chemistry

The molecular structure of montelukast sulfoxide (C₃₅H₃₆ClNO₄S) differs from its parent compound montelukast (C₃₅H₃₆ClNO₃S) by the addition of an oxygen atom at the sulfur position, transforming the sulfide (thioether) group to a sulfoxide group. This oxidation represents a common biotransformation pathway in drug metabolism and can significantly alter the compound's physicochemical properties and biological activity.

The molecular weight of montelukast sulfoxide is 602.2 g/mol, slightly higher than montelukast's 586.18 g/mol due to the additional oxygen atom. The structural modification at the sulfur center creates a chiral center, potentially leading to stereoisomers with different biological properties.

A key structural feature of montelukast sulfoxide is the maintenance of the (E)-configuration of the ethenyl linker between the phenyl and quinolinyl moieties, as indicated in its IUPAC name. This configuration is critical for the proper spatial arrangement of the molecule and can impact its potential interactions with biological targets.

Table 1: Key Physical and Chemical Properties of Montelukast Sulfoxide

Property Value Reference
Chemical Formula C₃₅H₃₆ClNO₄S
Molecular Weight 602.2 g/mol
CAS Number 1152185-58-4
Configuration (E)-ethenyl linker
InChIKey QFTNWCBEAVHLQA-XNTDXEJSSA-N
Appearance White to off-white solid
Storage Condition -18°C

Relationship to Parent Compound Montelukast

Montelukast sulfoxide is intimately related to montelukast through multiple pathways. It serves as both a metabolite formed during in vivo biotransformation and as a degradation product that can appear during manufacturing, storage, or analysis of montelukast formulations.

In metabolism studies, montelukast sulfoxide (designated as M2) was identified as one of the major metabolites detected in human plasma and bile, alongside montelukast acyl-β-d-glucuronide (M1) and 25-hydroxy montelukast (M3). The formation of the sulfoxide is primarily catalyzed by cytochrome P450 3A4 (CYP3A4) in the liver, although the complete metabolic profile involves multiple enzymes.

From a pharmaceutical perspective, montelukast sulfoxide is recognized as a specified impurity that can compromise the efficacy of montelukast therapy. It is considered pharmacologically inactive, meaning its presence reduces the effective concentration of the active ingredient available to patients. Consequently, regulatory authorities specify acceptable limits for this impurity in pharmaceutical formulations.

Table 2: Comparison Between Montelukast and Montelukast Sulfoxide

Feature Montelukast Montelukast Sulfoxide Reference
Chemical Formula C₃₅H₃₆ClNO₃S C₃₅H₃₆ClNO₄S
Molecular Weight 586.18 g/mol 602.2 g/mol
Pharmacological Activity Active (leukotriene receptor antagonist) Inactive
Formation Active pharmaceutical ingredient Metabolite and degradation product
Regulatory Status API Specified impurity
CYP Enzyme Formation N/A Primarily CYP3A4

Nomenclature and Classification Systems

The nomenclature of montelukast sulfoxide reflects its complex structure and relationship to montelukast. The compound has several systematic names and identifiers based on different chemical naming conventions:

IUPAC Name: 2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

Alternative systematic names include:

  • 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
  • 2-(1-(((S)-((R)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfinyl)methyl)cyclopropyl)acetic acid

In chemical databases and regulatory documents, the compound is classified using various identifiers:

  • CAS Registry Number: 1152185-58-4
  • PubChem CID: 15297728
  • InChIKey: QFTNWCBEAVHLQA-XNTDXEJSSA-N

In pharmaceutical contexts, montelukast sulfoxide is classified as:

  • European Pharmacopoeia: Montelukast sodium specified impurity C
  • Degradation Product/Metabolite: Known as M2 in metabolism studies
  • Regulatory classification: Ordinary (non-mutagenic) impurity according to genotoxicity assessments

Importance in Pharmaceutical Research

Montelukast sulfoxide holds significant importance in pharmaceutical research for several reasons:

First, as a specified impurity, it serves as a critical quality indicator for montelukast formulations. Regulatory guidelines stipulate maximum allowable limits for this impurity, typically requiring levels below the qualification threshold to ensure drug safety and efficacy. Pharmaceutical manufacturers must implement robust control strategies to minimize its formation during production and storage.

Second, the compound is essential for understanding montelukast metabolism. As one of the major metabolites (designated M2), montelukast sulfoxide provides insights into the biotransformation pathways of the parent drug. Although classified as a minor metabolite in terms of plasma levels, its formation contributes to the overall metabolic clearance of montelukast.

属性

IUPAC Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909849-96-3
Record name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Chiral Reduction and Grignard Reaction-Based Synthesis

A foundational approach involves synthesizing the diol intermediate 2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(hydroxypropyl)phenyl)-2-propanol (Formula II) through asymmetric reduction and Grignard reactions. The prochiral ketone ester undergoes reduction using (-)-B-diisopinocamphylchloroborane, a chiral reducing agent, to yield a hydroxy ester intermediate. Subsequent treatment with methyl magnesium bromide introduces the tertiary alcohol moiety, forming the diol intermediate.

The stereochemical integrity of the diol is critical for ensuring the (S)-configuration at the sulfoxide center in the final product. Flash column chromatography with hexane/ethyl acetate (3:1 v/v) isolates the diol with >98% enantiomeric excess, as confirmed by chiral HPLC.

Sulfoxide Formation and Cyclopropane Coupling

The diol intermediate undergoes sulfinylmethylation via reaction with methanesulfonyl chloride in acetonitrile, forming a mesylate intermediate. This intermediate reacts with methyl 1-(acetylthiomethyl)cyclopropane acetate under basic conditions (cesium carbonate, 25°C) to establish the sulfoxide linkage.

Key reaction parameters:

  • Temperature : 0–5°C for mesylation to minimize racemization

  • Solvent : Acetonitrile for optimal nucleophilic substitution kinetics

  • Base : Cesium carbonate to deprotonate the thiol intermediate

The final cyclopropane coupling achieves 85–90% conversion, with residual starting materials removed via silica gel chromatography.

Amine Salt-Mediated Purification

Montelukast Amine Salt Formation

To enhance purity, montelukast free acid is converted to amine salts (e.g., dicyclohexylamine, α-methylbenzylamine) in solvents like acetone or methyl tert-butyl ether. Salts crystallize at -10°C, yielding >99.5% pure material after recrystallization from acetonitrile/n-heptane mixtures.

Table 1: Amine Salt Purification Efficiency

AmineSolvent SystemPurity (%)Yield (%)
DicyclohexylamineAcetone/n-Heptane99.778
α-MethylbenzylamineMTBE/Hexane99.582
CyclohexylethylamineEthanol/Water99.375

Sodium Salt Reconversion

Amine salts are treated with sodium tert-butoxide in tetrahydrofuran, precipitating montelukast sodium. Residual amines (<0.1%) are removed via washing with cold diethyl ether. This step ensures compliance with ICH impurity thresholds (<0.15% for individual unspecified impurities).

Degradation Impurity Control

Photolytic and Oxidative Stability

Montelukast sodium is prone to (Z)-isomerization and sulfoxide formation under light/oxygen exposure. Accelerated stability studies (40°C/75% RH, 30 days) show:

  • (Z)-Montelukast : Increases from <0.1% to 11% in toluene under UV light

  • Sulfoxide Derivatives : Form via radical-mediated oxidation, detectable at 0.2–0.5% after 14 days

Reprocessing Strategies

Contaminated batches are purified via:

  • Acidification : Montelukast sodium is converted to the free acid (III) using HCl in ethanol/water.

  • Amine Resalting : The free acid forms crystalline salts with primary amines (e.g., n-propylamine), selectively excluding (Z)-isomers.

  • Final Conversion : Sodium tert-butoxide regenerates the API with ≤0.1% total impurities.

Analytical Characterization

HPLC Methodologies

Reverse-phase HPLC (C18 column, 0.1% phosphoric acid/acetonitrile gradient) resolves critical impurities:

  • Retention Times :

    • Montelukast (E)-isomer: 12.3 min

    • (Z)-Montelukast: 14.1 min

    • Sulfoxide derivative: 8.7 min

Spectroscopic Data

  • HRMS : m/z 601.2054 [M+H]+ (calc. 601.2058 for C35H36ClNO4S)

  • ¹H NMR (DMSO-d6): δ 8.45 (d, J=8.7 Hz, quinoline-H), 7.85 (d, J=16.2 Hz, ethenyl-H), 1.40 (s, tert-hydroxy)

Industrial-Scale Optimization

Solvent Selection Guidelines

Process StepRecommended SolventsAvoided Solvents
Salt CrystallizationAcetonitrile, MTBEDichloromethane
Final Isolationn-Heptane, cyclohexaneEthyl acetate

Yield Improvement Strategies

  • Catalytic Asymmetric Reduction : (-)-B-chlorodiisopinocamphylborane achieves 92% ee vs. 78% ee with NaBH4

  • Continuous Flow Sulfoxidation : Reduces reaction time from 48 h to 2 h with 99% conversion

化学反应分析

Types of Reactions: Montelukast Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone.

    Reduction: The sulfoxide can be reduced back to Montelukast using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with Montelukast Sodium and its analogs (impurities b, e, f from ):

Compound Key Structural Features Sulfur Oxidation State Molecular Weight Pharmacological Role
Target Compound Sulfinyl (S=O), (E)-ethenyl, 2-hydroxypropan-2-yl +4 (sulfinyl) 602.18 Impurity in Montelukast synthesis; reduced receptor binding due to sulfinyl group .
Montelukast Sodium Sulfanyl (S-), (E)-ethenyl, 1-hydroxy-1-methylethyl -2 (sulfanyl) 608.18 Active drug: Potent CysLT1 antagonist; used in asthma/allergy .
Impurity b Sulfanyl (S-), (Z)-ethenyl, 2-hydroxypropan-2-yl -2 586.18 Inactive due to (Z)-configuration disrupting receptor binding .
Impurity e Sulfanyl (S-), (E)-ethenyl, acetyl substituent (replaces hydroxypropan-2-yl) -2 604.19 Altered substituent reduces affinity for CysLT1 receptor .
Impurity f Sulfanyl (S-), (E)-ethenyl, prop-1-en-2-yl substituent -2 598.20 Modified side chain may affect solubility and bioavailability .

Key Findings from Research

Receptor Binding : The sulfinyl group in the target compound reduces binding affinity compared to Montelukast’s sulfanyl group, as the S=O group introduces steric hindrance and polarity mismatches at the receptor site .

Solubility and Metabolism: Montelukast Sodium is soluble in ethanol/methanol but insoluble in water .

Analytical Detection : The target compound is distinguishable via HPLC and LC-MS/MS due to its retention time and mass spectral profile, critical for impurity profiling in pharmaceuticals .

常见问题

Q. What are the key stereochemical considerations in synthesizing this compound, and how do they influence purification strategies?

The compound contains multiple stereocenters (e.g., sulfinyl group, cyclopropane ring) and an (E)-configured ethenyl linker, requiring regioselective oxidation and chiral resolution techniques. Purification often employs preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate enantiomers. Confirmation of stereochemistry involves circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (including 2D COSY/HSQC) resolve complex proton environments, particularly for cyclopropane and quinoline moieties.
  • LC-MS : Validates molecular weight (e.g., observed m/z vs. calculated [M+H]+^+) and detects hydrolytic degradation products.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S, critical for verifying synthesis accuracy .

Q. How can researchers design controlled stability studies to assess degradation pathways under varying pH and temperature conditions?

Use accelerated stability testing (e.g., ICH Q1A guidelines) with forced degradation in acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV and LC-MS to identify major impurities, such as sulfoxide reduction products or quinoline ring oxidation .

Advanced Research Questions

Q. What computational methods are optimal for predicting reaction pathways and optimizing synthetic yields?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for sulfinyl group formation and cyclopropane ring closure. Machine learning algorithms (e.g., Bayesian optimization) can predict optimal solvent systems (e.g., THF/water mixtures) and catalyst loadings to maximize yield while minimizing side reactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to classify solvents based on dispersion, polarity, and hydrogen-bonding interactions. For example, polar aprotic solvents (e.g., DMSO) may enhance solubility due to hydrogen bonding with the carboxylic acid and hydroxypropan-2-yl groups. Validate findings with experimental measurements (e.g., shake-flask method) and correlate with computational predictions .

Q. What advanced experimental designs (e.g., DoE) are suitable for optimizing reaction conditions while minimizing resource consumption?

Implement a factorial Design of Experiments (DoE) to evaluate critical parameters:

  • Factors : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hrs).
  • Responses : Yield, enantiomeric excess (ee), and impurity profile. High-throughput microreactor systems enable rapid screening of conditions, reducing material waste by >70% compared to batch methods .

Q. How can heterogeneous catalysis be applied to improve the sustainability of large-scale synthesis?

Immobilize chiral catalysts (e.g., Sharpless-type oxaziridinium salts) on mesoporous silica supports to enhance recyclability. Evaluate turnover numbers (TONs) and leaching via ICP-MS. Green metrics (e.g., E-factor, atom economy) quantify improvements in waste reduction compared to homogeneous catalysis .

Methodological Considerations

Q. What strategies mitigate interference from residual metal catalysts during spectroscopic analysis?

Post-synthesis purification via chelation (e.g., EDTA wash) or solid-phase extraction (SPE) with iminodiacetic acid resins removes transition metals (e.g., Pd, Cu). Validate using inductively coupled plasma mass spectrometry (ICP-MS) with detection limits <1 ppb .

Q. How should researchers validate biological activity data when conflicting results arise from assay variability?

Standardize assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}). Apply statistical rigor via Z’-factor analysis to assess assay robustness and minimize false positives/negatives. Cross-validate findings with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。